molecular formula C11H7BrN2O B1512117 (5-Bromopyrimidin-4-yl)(phenyl)methanone CAS No. 225794-32-1

(5-Bromopyrimidin-4-yl)(phenyl)methanone

Cat. No.: B1512117
CAS No.: 225794-32-1
M. Wt: 263.09 g/mol
InChI Key: XKZHWMFPIKWHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromopyrimidin-4-yl)(phenyl)methanone is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and a phenyl group attached via a ketone bridge at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

CAS No.

225794-32-1

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

(5-bromopyrimidin-4-yl)-phenylmethanone

InChI

InChI=1S/C11H7BrN2O/c12-9-6-13-7-14-10(9)11(15)8-4-2-1-3-5-8/h1-7H

InChI Key

XKZHWMFPIKWHFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine and Pyrazole Derivatives

Key Examples:
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E, 2012): This compound replaces the pyrimidine ring with a pyrazole core but retains the bromophenyl and fluorophenyl substituents.
  • 1-(5-(4-Amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one (Supplementary Material): Incorporates a fused pyrrolopyrimidine system, which increases planarity and π-stacking capability. The amino and methyl groups may improve binding affinity in biological systems compared to the unsubstituted phenyl group in the target compound .

Substituent Effects on Properties

  • Bromine vs.
  • Ketone Position: The ketone bridge in (5-Bromopyrimidin-4-yl)(phenyl)methanone allows conjugation between the pyrimidine and phenyl rings, stabilizing the molecule’s electronic structure. In contrast, Chimassorb®81 (a 2-hydroxy-benzophenone UV absorber) uses a hydroxyl group para to the ketone, enabling UV absorption via intramolecular hydrogen bonding .

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